Cas no 1805230-55-0 (6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol)

6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol is a fluorinated pyridine derivative with a unique structural framework, combining amino, difluoromethyl, trifluoromethyl, and hydroxymethyl functional groups. This compound exhibits high reactivity due to its electron-withdrawing fluorinated substituents, making it valuable in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, which is advantageous in drug design. The hydroxymethyl group at the 4-position provides a versatile handle for further functionalization, enabling the synthesis of diverse derivatives. Its well-defined structure and purity make it suitable for research applications, particularly in the development of bioactive molecules and specialty chemicals.
6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol structure
1805230-55-0 structure
商品名:6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol
CAS番号:1805230-55-0
MF:C8H7F5N2O
メガワット:242.145999193192
CID:4857979

6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質

名前と識別子

    • 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol
    • インチ: 1S/C8H7F5N2O/c9-7(10)6-5(8(11,12)13)3(2-16)1-4(14)15-6/h1,7,16H,2H2,(H2,14,15)
    • InChIKey: NEBVREPTXZVDEH-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(F)F)=NC(=CC=1CO)N)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 59.1

6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029063766-1g
6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol
1805230-55-0 97%
1g
$1,445.30 2022-04-01

6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol 関連文献

6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanolに関する追加情報

Introduction to 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol (CAS No. 1805230-55-0)

6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol, identified by the CAS number 1805230-55-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, a group of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of amino, difluoromethyl, and trifluoromethyl substituents, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and drug discovery efforts.

The molecular structure of 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol consists of a pyridine core substituted with an amino group at the 6-position, a difluoromethyl group at the 2-position, and a trifluoromethyl group at the 3-position. Additionally, a hydroxymethyl group is attached at the 4-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The fluorinated substituents, in particular, are known to enhance metabolic stability and binding affinity, making this compound an attractive candidate for developing novel pharmacological agents.

In recent years, there has been growing interest in pyridine derivatives as lead compounds for drug development. Pyridine-based molecules have been extensively explored for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural versatility of pyridines allows for the introduction of diverse functional groups, enabling chemists to fine-tune the biological activity of these compounds. 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol exemplifies this versatility and represents a promising candidate for further investigation.

One of the most compelling aspects of 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol is its potential as a building block for more complex drug candidates. The presence of multiple reactive sites on its structure allows for selective functionalization, enabling the synthesis of analogues with tailored properties. For instance, the amino group can be further modified to introduce various pharmacophores, while the hydroxymethyl group offers opportunities for glycosylation or other bioconjugation strategies. These modifications can enhance the pharmacokinetic profiles and improve target specificity, making this compound a valuable asset in medicinal chemistry.

Recent advancements in computational chemistry and drug design have facilitated the rapid identification of promising candidates like 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. Preliminary results suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. These findings have prompted further experimental validation to confirm its biological efficacy.

The synthesis of 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as palladium-catalyzed cross-coupling reactions, fluorination methods, and protecting group strategies have been instrumental in constructing this molecule efficiently. The ability to synthesize complex pyridine derivatives like this one underscores the progress made in synthetic organic chemistry and supports ongoing efforts to develop novel therapeutic agents.

From a pharmaceutical perspective, 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol holds promise as a precursor for developing drugs with improved pharmacological properties. The incorporation of fluorine atoms into drug molecules is well-documented for enhancing their bioavailability and metabolic stability. Additionally, fluorinated pyridines have shown potential in modulating enzyme activity and receptor binding. These attributes make this compound an attractive candidate for further exploration in drug discovery programs.

The future directions for research involving 6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol are multifaceted. Further studies are needed to elucidate its mechanism of action and assess its potential therapeutic applications. Additionally, exploring derivative structures through combinatorial chemistry could uncover new analogues with enhanced efficacy or reduced side effects. Collaborative efforts between synthetic chemists, biologists, and computational scientists will be crucial in realizing the full potential of this compound.

In conclusion,6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol (CAS No. 1805230-55-0) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel drugs targeting various diseases. As our understanding of molecular interactions continues to evolve,6-Amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol is poised to play an important role in future drug discovery efforts.

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